molecular formula C9H10Br2N2O2 B2865882 2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide CAS No. 356100-06-6

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide

Cat. No.: B2865882
CAS No.: 356100-06-6
M. Wt: 337.999
InChI Key: BMRRSUNHIWYXNV-UHFFFAOYSA-N
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Description

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide is a halogenated acetohydrazide derivative characterized by a phenoxy ring substituted with two bromine atoms at positions 2 and 4 and a methyl group at position 4. The acetohydrazide functional group (-NH-NH-C(O)-) confers reactivity for forming hydrazones and metal coordination complexes, making it a versatile scaffold in medicinal and materials chemistry. Synthesis typically involves hydrazinolysis of an ethyl ester precursor (e.g., ethyl 2-(substituted phenoxy)acetate) under reflux conditions with hydrazine hydrate .

Properties

IUPAC Name

2-(2,4-dibromo-6-methylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2N2O2/c1-5-2-6(10)3-7(11)9(5)15-4-8(14)13-12/h2-3H,4,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRRSUNHIWYXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NN)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2,4-Dibromo-6-methylphenoxy)acetic Acid

2,4-Dibromo-6-methylphenol reacts with chloroacetic acid under alkaline conditions to form the intermediate acetic acid derivative. Typical conditions include:

Reagent Amount Solvent Temperature Time Yield
2,4-Dibromo-6-methylphenol 10 mmol Ethanol/Water (3:1) 80°C 6 hr 78–85%
Chloroacetic acid 12 mmol
NaOH 15 mmol

This step leverages the nucleophilic displacement of chloride by the phenoxide ion, as evidenced by analogous protocols for 2-(4-bromo-2-methylphenoxy)acetic acid. The product is isolated via acidification (pH 2–3) and recrystallized from ethanol.

Hydrazide Formation

The acetic acid intermediate is converted to the hydrazide using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with hydrazine hydrate:

  • Acyl Chloride Synthesis :
    $$ \text{2-(2,4-Dibromo-6-methylphenoxy)acetic acid} + \text{SOCl}2 \rightarrow \text{2-(2,4-Dibromo-6-methylphenoxy)acetyl chloride} + \text{SO}2 + \text{HCl} $$
    Conditions: Reflux in anhydrous dichloromethane (DCM) for 3 hr.

  • Hydrazide Formation :
    $$ \text{2-(2,4-Dibromo-6-methylphenoxy)acetyl chloride} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \rightarrow \text{2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide} + \text{HCl} $$
    Conditions: 0–5°C in ethanol, stirred for 2 hr. The product is filtered and washed with cold ethanol (yield: 65–72%).

Direct Nucleophilic Substitution Using Hydrazine

An alternative one-pot method involves reacting 2,4-dibromo-6-methylphenol with chloroacetohydrazide in the presence of a phase-transfer catalyst:

Reagent Amount Catalyst Solvent Temperature Yield
2,4-Dibromo-6-methylphenol 10 mmol Tetrabutylammonium bromide Acetone 50°C 60–68%
Chloroacetohydrazide 12 mmol

This route bypasses the acetic acid intermediate but requires stringent control of stoichiometry to minimize byproducts like N-alkylated derivatives.

Catalytic Coupling Approaches

Recent advances employ palladium-catalyzed cross-coupling to introduce bromine post-ether formation, though this is less common due to cost:

  • Buchwald-Hartwig Amination :
    2-Methyl-6-phenoxyacetohydrazide is brominated using N-bromosuccinimide (NBS) in the presence of Pd(OAc)₂. However, regioselectivity challenges limit yields to 55–60%.

Optimization and Critical Parameters

Purity and Byproduct Management

  • Bromination Side Reactions : Over-bromination at the methyl group is mitigated by using controlled equivalents of bromine.
  • Hydrazine Excess : A 1.2:1 molar ratio of hydrazine to acyl chloride minimizes unreacted intermediates.

Characterization Data

Property Value Method
Melting Point 162–165°C DSC
$$ ^1\text{H NMR} $$ (DMSO-d6) δ 2.38 (s, 3H, CH₃), 4.52 (s, 2H, OCH₂), 9.21 (s, 1H, NH) 400 MHz
IR (KBr) 3270 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O) FTIR

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted phenoxyacetohydrazides .

Scientific Research Applications

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Halogenation Patterns

  • The dichloro substitution enhances lipophilicity, improving membrane permeability but may reduce solubility compared to brominated analogs .
  • 2-(4-Bromophenoxy)acetohydrazide (): Forms stable Ni(II) coordination polymers, suggesting utility in materials science. Bromine’s larger atomic radius may enhance steric effects in metal binding compared to chlorine .
  • 2-(2,6-Dichlorophenyl)acetohydrazide (): Used in synthetic chemistry for hydrazone formation.

Methyl and Heterocyclic Modifications

  • 2-(4-Chloro-3-methylphenoxy)acetohydrazide (): The methyl group at position 3 enhances metabolic stability.
  • 2-[(5-Substitutedbenzothiazol-2-yl)thio]acetohydrazides (): Appending benzothiazole moieties significantly improves anticancer activity. For example, compound 4d exhibited IC₅₀ values of 8.2–12.4 µM against A549 (lung) and MCF-7 (breast) cancer cells, with low toxicity to healthy NIH3T3 cells .

Antimicrobial Activity

Compound Substituents Activity (MIC or IC₅₀) Reference
2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives 5,6,7,8-Tetrahydronaphthalenyl, aryl MIC = 0.0156–2 mg/mL (Candida spp.)
N'-(4-Hydroxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide 2,4-Dichlorophenoxy, 4-hydroxybenzylidene Moderate antifungal (data not quantified)
2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives Thietan-3-yloxy, substituted pyrimidine MIC = 30.2–43.2 µg/mL (bacterial strains)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance antifungal potency by increasing electrophilicity .
  • Thioether linkages (e.g., in ) improve bacterial membrane penetration .

Anticancer and Anti-Inflammatory Activity

  • Benzothiazole-acetohydrazide hybrids (): Inhibit DNA synthesis in glioma (C6) cells at 10–25 µM, comparable to doxorubicin .
  • N-Phenylpyrazolyl-N-glycinyl-hydrazones (): Suppress TNF-α production by 55–57% in macrophages, rivaling the reference drug SB-203580 .

Structural Characterization

  • Spectroscopy : ¹H/¹³C NMR and IR confirm hydrazide NH and carbonyl peaks (δ 8.5–10.0 ppm for NH; 1650–1700 cm⁻¹ for C=O) .
  • Thermal Stability: Ni(II) complexes of bromophenoxy derivatives decompose above 250°C, indicating robust coordination frameworks .

Biological Activity

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide is a chemical compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C9H10Br2N2O2
  • Molecular Weight : 338.00 g/mol
  • Structure : The compound features a dibrominated aromatic ring and an acetohydrazide functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exhibit enzyme inhibition or modulation of receptor activity, which can lead to various physiological effects.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Preliminary studies have demonstrated the compound's cytotoxic effects on cancer cell lines. For instance, it has been tested against leukemia cell lines, showing significant inhibition of cell proliferation and induction of apoptosis at certain concentrations . The IC50 values observed in these assays indicate a promising therapeutic index for further development.

Cell LineIC50 (µM)Effect
Jurkat J161.61Induces apoptosis
Ramos2.95Induces apoptosis

Herbicidal Activity

The compound has also been evaluated for its herbicidal potential. Its structural similarity to known herbicides suggests that it may inhibit specific enzymatic pathways involved in plant growth. Initial screenings have indicated effective weed control comparable to established herbicides like mesotrione .

Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers screened 300 natural compounds for their anticancer properties and included this compound in their analysis. The results highlighted its significant cytotoxicity against human leukemic cells without adversely affecting normal peripheral blood mononuclear cells .

Herbicide Efficacy Trials

Field trials conducted to assess the herbicidal efficacy of the compound demonstrated its potential as an effective weed management tool. The compound exhibited a favorable safety profile for turfgrass while maintaining high levels of weed control .

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